2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(8-15-14-5-1-2-6-16(14)23-19-15)20-10-13(11-20)22-12-4-3-7-18-9-12/h1-7,9,13H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZJSVATYNDHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoisoxazole ring, followed by the introduction of the pyridine ring and the azetidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one with analogous compounds from , focusing on structural and functional distinctions:
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core Variations: Benzoxazole vs. In contrast, the benzoxazole core (Entries 1 and 3) balances aromaticity with moderate polarity, favoring CNS penetration . Oxazole vs. Benzoxazole: The simpler oxazole ring (Entry 4) lacks fused aromaticity, reducing π-π interactions but allowing for easier synthetic modification.
Ring System Impact: Azetidine (4-membered) vs. Morpholine/Pyrrolidine (5-6-membered): Azetidine’s smaller ring size increases ring strain, favoring flat conformations and rigidity, which may enhance target selectivity. Morpholine (Entry 2) and pyrrolidine (Entry 3) offer greater flexibility, accommodating diverse binding pockets . Cyclobutyl vs.
Fluorine (Entry 3): Introduces electron-withdrawing effects, improving metabolic stability and altering electronic distribution in the benzoxazole core.
Computational and Crystallographic Insights :
- The azetidine ring’s puckering parameters (e.g., Cremer-Pople coordinates) likely differ from larger rings due to its strained geometry, as defined in . Computational modeling using SHELX -refined data (Entries 1–4) could quantify these differences .
Research Findings and Implications
- Antimicrobial Activity: Benzothiazole derivatives (Entry 2) are known for antibacterial properties, implying that the target compound’s benzoxazole-azetidine scaffold may exhibit similar efficacy with improved pharmacokinetics .
Further studies should prioritize crystallographic analysis (via SHELXL /ORTEP-3 ) to resolve the azetidine ring’s conformation and synthetic optimization of substituents for tailored bioactivity.
Q & A
Q. What are the established synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the benzoxazole core with a substituted azetidine moiety. Key steps include:
- Azetidine Functionalization : Reacting 3-(pyridin-3-yloxy)azetidine with electrophilic reagents (e.g., acyl chlorides) under anhydrous conditions .
- Coupling Reaction : Use of palladium catalysts (e.g., Pd/C) or copper iodide for cross-coupling benzoxazole derivatives with the azetidine intermediate .
- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 40–60°C improves solubility and reaction kinetics .
Data Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C, K₂CO₃ | DMF | 60°C | 43–52 |
| 2 | CuI, NEt₃ | DCM | RT | 35–45 |
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzoxazole (δ 7.5–8.5 ppm for aromatic protons) and azetidine (δ 3.5–4.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar triazolo-pyrimidine derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 337.34 for [M+H]⁺) .
Q. What preliminary biological assays are recommended to profile its bioactivity?
Methodological Answer:
- Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus with MIC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
- Antioxidant Activity : DPPH radical scavenging assays at 517 nm .
Data Table :
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.5 µM | |
| Antimicrobial | E. coli | 25 µg/mL |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Methodological Answer:
- Core Modifications : Replace pyridin-3-yloxy with thiadiazole or triazole groups to assess electronic effects .
- Side-Chain Variations : Introduce methyl or trifluoromethyl groups to the azetidine ring to evaluate steric hindrance .
- Computational Docking : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR) .
Data Table :
| Derivative | Modification | IC₅₀ (EGFR Inhibition) |
|---|---|---|
| A | Thiadiazole | 8.7 µM |
| B | Triazole | 10.2 µM |
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer models .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability in antioxidant assays .
Q. What advanced computational methods are suitable for predicting metabolic stability?
Methodological Answer:
Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated?
Methodological Answer:
Q. What experimental designs are optimal for in vivo toxicity studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
